REACTION_CXSMILES
|
IC[CH2:3][CH2:4][CH:5]([S:15][CH:16](CCCI)[CH2:17][CH2:18][C:19]([F:25])([F:24])[C:20]([F:23])([F:22])[F:21])CCC(F)(F)C(F)(F)F.[CH3:30][NH2:31]>O1CCCC1>[CH3:30][NH:31][CH2:3][CH2:4][CH2:5][S:15][CH2:16][CH2:17][CH2:18][C:19]([F:25])([F:24])[C:20]([F:23])([F:22])[F:21]
|
Name
|
3-iodopropyl-4,4,5,5,5-pentafluoropentylsulfide
|
Quantity
|
30.6 g
|
Type
|
reactant
|
Smiles
|
ICCCC(CCC(C(F)(F)F)(F)F)SC(CCC(C(F)(F)F)(F)F)CCCI
|
Name
|
|
Quantity
|
45 g
|
Type
|
reactant
|
Smiles
|
CN
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
AMBIENT
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
is stirred for 1.5 hours at room temperature and for 4 hours at 60° C. in the pressurized reactor
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
condensed at a bath temperature of -78° C., and it
|
Type
|
TEMPERATURE
|
Details
|
to cool overnight to room temperature
|
Type
|
CUSTOM
|
Details
|
to -78° C
|
Type
|
CUSTOM
|
Details
|
to reach room temperature
|
Type
|
CUSTOM
|
Details
|
excess methylamine is evaporated
|
Type
|
ADDITION
|
Details
|
diluted with ethyl acetate
|
Type
|
WASH
|
Details
|
washed neutral
|
Type
|
CUSTOM
|
Details
|
dried on sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated by evaporation in a vacuum
|
Type
|
CUSTOM
|
Details
|
chromatographed on silica gel with dichloromethane/methanol
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
CNCCCSCCCC(C(F)(F)F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15.7 g | |
YIELD: CALCULATEDPERCENTYIELD | 133.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |